

# C75 Administration and Dosage for Animal **Studies: Application Notes and Protocols**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest Tetrahydro-4-methylene-2-octyl-5-Compound Name: oxo-3-furancarboxylic acid Get Quote Cat. No.: B1662229

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration and dosage of C75, a potent inhibitor of fatty acid synthase (FAS), in animal studies. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the metabolic and therapeutic effects of C75.

## Introduction

C75 is a synthetic small molecule that irreversibly inhibits fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. By blocking FAS, C75 disrupts energy balance and has been shown to induce significant weight loss, reduce food intake, and modulate metabolic pathways in various animal models.[1] These characteristics make C75 a valuable tool for research in obesity, diabetes, and oncology. This document outlines recommended dosages, administration protocols, and the underlying signaling pathways affected by C75.

# **Data Presentation: C75 Dosage and Administration** in Rodent Models

The following tables summarize quantitative data on C75 administration in mice and rats, compiled from various studies.

Table 1: C75 Administration in Mice



| Animal<br>Model                                 | C75 Dose                                                                        | Administrat<br>ion Route | Vehicle       | Dosing<br>Regimen               | Key<br>Findings                                                                                        |
|-------------------------------------------------|---------------------------------------------------------------------------------|--------------------------|---------------|---------------------------------|--------------------------------------------------------------------------------------------------------|
| Wild-type and<br>Ghrelin<br>receptor KO<br>mice | 7.5, 15, and<br>30 mg/kg                                                        | Intraperitonea<br>I (IP) | Not specified | Single<br>injection             | Dose- dependent reduction in REM sleep, motor activity, and food intake; induction of hypothermia. [2] |
| Diet-Induced<br>Obese (DIO)<br>C57BL/6J<br>mice | 20 mg/kg<br>initial dose,<br>followed by<br>10-15 mg/kg<br>maintenance<br>doses | Intraperitonea<br>I (IP) | RPMI 1640     | Injections<br>every 48<br>hours | Sustained and stable weight loss; increased energy expenditure.                                        |
| Diet-Induced<br>Obese (DIO)<br>mice             | 10 mg/kg                                                                        | Intraperitonea<br>I (IP) | RPMI 1640     | Every other day for 1 month     | Reduced food consumption, increased fat oxidation, and decreased adipose mass.[5][6]                   |
| Lean mice                                       | 7.5 mg/kg                                                                       | Intraperitonea<br>I (IP) | RPMI 1640     | Every other<br>day              | Reduced daily food consumption.                                                                        |

Table 2: C75 Administration in Rats



| Animal<br>Model | C75 Dose      | Administrat<br>ion Route             | Vehicle | Dosing<br>Regimen   | Key<br>Findings                             |
|-----------------|---------------|--------------------------------------|---------|---------------------|---------------------------------------------|
| Not specified   | 30 μg in 2 μl | Intracerebrov<br>entricular<br>(ICV) | RPMI    | Single<br>injection | Increased hypothalamic mTORC1 signaling.[7] |

# **Experimental Protocols**

## **Protocol 1: Preparation of C75 for In Vivo Administration**

#### Materials:

- C75 (powder)
- RPMI 1640 medium (or other appropriate vehicle)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile filters (0.22 μm)
- Sterile syringes and needles

#### Procedure:

- Determine the required concentration: Calculate the amount of C75 needed based on the desired dose (mg/kg) and the average weight of the animals to be treated. The final injection volume should be appropriate for the animal model (e.g., 10 µl/g for mice).[8]
- Dissolution:
  - Weigh the required amount of C75 powder and place it in a sterile microcentrifuge tube.
  - Add the calculated volume of RPMI 1640 medium to the tube.



 Vortex the mixture thoroughly until the C75 is completely dissolved. Gentle warming may be required for higher concentrations, but care should be taken to avoid degradation of the compound.

#### · Sterilization:

- Sterilize the C75 solution by passing it through a 0.22 μm sterile filter into a new sterile tube. This is crucial to prevent infection at the injection site.
- Storage:
  - Prepared C75 solutions should be stored at -20°C for short-term storage or -80°C for longterm storage to maintain stability.[9] Avoid repeated freeze-thaw cycles.

## Protocol 2: Intraperitoneal (IP) Injection of C75 in Mice

#### Materials:

- Prepared C75 solution
- Sterile syringes (1 ml) and needles (26-27 gauge)[8][10]
- 70% ethanol or other suitable disinfectant
- Animal scale
- Appropriate personal protective equipment (PPE)

#### Procedure:

- Animal Preparation:
  - Weigh the mouse to accurately calculate the injection volume.
  - Properly restrain the mouse to ensure the safety of both the animal and the handler. The scruff of the neck can be held to immobilize the head and body.
- Injection Site Identification:



- Position the mouse with its head tilted slightly downward.
- The injection site is in the lower right quadrant of the abdomen to avoid the cecum.
- Injection:
  - Disinfect the injection site with 70% ethanol.[10]
  - Insert the needle at a 15-30 degree angle to the abdominal wall.
  - Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, discard the syringe and prepare a new one.
  - Slowly inject the calculated volume of the C75 solution into the peritoneal cavity.
  - Withdraw the needle and return the mouse to its cage.
- Post-injection Monitoring:
  - Observe the animal for any signs of distress, adverse reactions, or changes in behavior, particularly within the first few hours post-injection. C75 can cause a transient decrease in motor activity.[2]

# Visualization of C75 Mechanism of Action C75 Signaling Pathway

C75 primarily acts by inhibiting Fatty Acid Synthase (FAS), leading to an accumulation of its substrate, malonyl-CoA. This has downstream effects on energy metabolism, including the stimulation of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. Additionally, C75 has been shown to modulate central energy balance pathways involving AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin complex 1 (mTORC1).





Click to download full resolution via product page

Caption: C75 inhibits FAS, leading to increased fatty acid oxidation and modulation of AMPK/mTORC1 signaling.

## **Experimental Workflow for In Vivo C75 Study**

The following diagram outlines a typical workflow for conducting an in vivo study to evaluate the effects of C75.





Click to download full resolution via product page

Caption: A generalized workflow for conducting an in vivo C75 animal study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis and antitumor activity of an inhibitor of fatty acid synthase PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vt.edu [research.vt.edu]
- 3. pnas.org [pnas.org]
- 4. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. medchemexpress.com [medchemexpress.com]
- 10. queensu.ca [queensu.ca]
- To cite this document: BenchChem. [C75 Administration and Dosage for Animal Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662229#c75-administration-and-dosage-for-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com